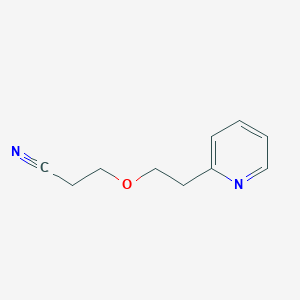

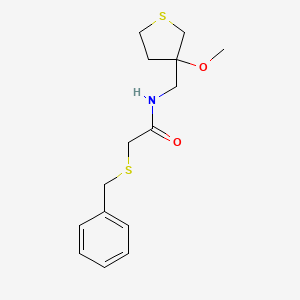

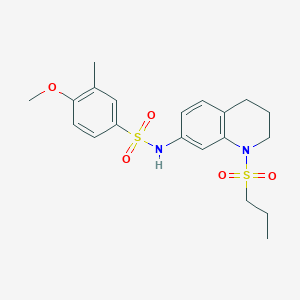

![molecular formula C16H15N3O3S2 B3001393 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034528-63-5](/img/structure/B3001393.png)

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including inhibition of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various reagents to introduce different functional groups. For example, the synthesis of sulfamethizole, a related sulfonamide antibacterial drug, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . Similar synthetic strategies could be applied to the synthesis of the compound , although the specific synthetic route is not detailed in the provided papers.

Molecular Structure Analysis

Sulfonamide derivatives often exhibit a distorted tetrahedral arrangement around the sulfur atom, as confirmed by X-ray diffraction measurements. The introduction of different substituents does not significantly alter the core structure of the 1,3,4-thiadiazole ring . The molecular structure of the compound would likely follow this general pattern, with the specific substituents influencing its three-dimensional conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including further substitution reactions, depending on the nature of the substituents present on the aromatic ring or the heterocyclic moiety. The reactivity of the compound would be influenced by the presence of the 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety and the benzo[c][1,2,5]thiadiazole ring system. These groups could potentially interact with biological targets or undergo metabolic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents. For instance, thermal analysis of some sulfonamide crystals showed total degradation at temperatures higher than their melting points . The FTIR spectra of these compounds confirm their formation and provide insights into the hydrogen bonding patterns, which are crucial for their biological activity . The compound would likely exhibit similar properties, which would be important for its formulation and therapeutic application.

Relevant Case Studies

While the provided papers do not detail case studies involving the specific compound "N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide," they do discuss the biological evaluation of related sulfonamide derivatives. For example, some sulfonamide derivatives have been evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase, showing subnanomolar to low nanomolar inhibition . Additionally, sulfonamide derivatives have been tested for antibacterial and antifungal activities, with some showing promising results . These studies highlight the potential of sulfonamide derivatives as therapeutic agents and provide a context for the evaluation of the compound .

properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-16(8-11-4-1-2-5-12(11)9-16)10-17-24(21,22)14-7-3-6-13-15(14)19-23-18-13/h1-7,17,20H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKZNXUZQBAUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

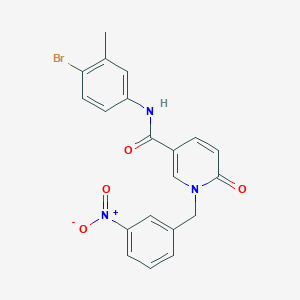

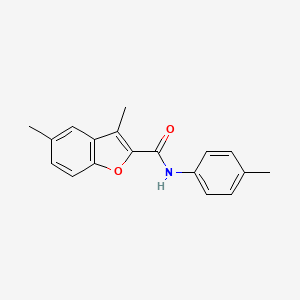

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

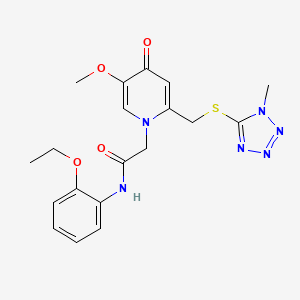

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

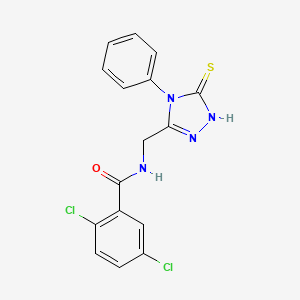

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)

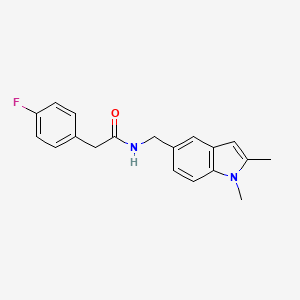

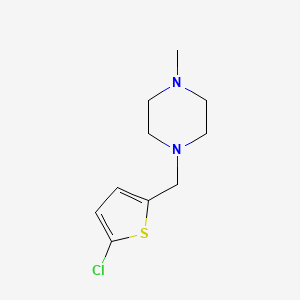

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)